molecular formula C7H3ClN3NaO2 B2605247 Sodium 8-chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate CAS No. 2251053-22-0

Sodium 8-chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate

Cat. No.: B2605247
CAS No.: 2251053-22-0
M. Wt: 219.56
InChI Key: GYWXVFKDBCHREY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of Sodium 8-chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate typically involves the reaction of 8-chloro-[1,2,4]triazolo[4,3-a]pyridine with sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Sodium 8-chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Sodium 8-chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate can be compared with other triazolopyridine derivatives, such as:

The uniqueness of this compound lies in its specific inhibitory effects on certain kinases, which distinguishes it from other similar compounds .

Properties

IUPAC Name

sodium;8-chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3O2.Na/c8-4-2-1-3-11-5(4)9-10-6(11)7(12)13;/h1-3H,(H,12,13);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAIZKTUJRXQZGE-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NN=C2C(=O)[O-])C(=C1)Cl.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClN3NaO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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